2-Oxo-1,3-oxazolidine-5-carbonitrile
Description
Properties
CAS No. |
15042-67-8 |
|---|---|
Molecular Formula |
C4H4N2O2 |
Molecular Weight |
112.09 g/mol |
IUPAC Name |
2-oxo-1,3-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C4H4N2O2/c5-1-3-2-6-4(7)8-3/h3H,2H2,(H,6,7) |
InChI Key |
BJMSENVBJXEWRK-UHFFFAOYSA-N |
SMILES |
C1C(OC(=O)N1)C#N |
Canonical SMILES |
C1C(OC(=O)N1)C#N |
Synonyms |
2-Oxo-5-oxazolidinecarbonitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-oxo-1,3-oxazolidine-5-carbonitrile can be compared to related heterocyclic compounds containing oxo, nitrile, or fused-ring systems. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Comparative Insights
Ring Structure and Electronic Effects: The oxazolidine ring in this compound is saturated, reducing aromaticity compared to pyridine or quinoline derivatives. This enhances flexibility and may improve binding to non-planar biological targets. Pyridine-based analogs (e.g., 5-Chloro-4-methyl-2-oxo-dihydropyridine-3-carbonitrile ) exhibit aromaticity, leading to stronger π-π interactions but lower solubility.
Functional Group Reactivity: The nitrile group at position 5 in the oxazolidine derivative is sterically accessible, facilitating nucleophilic attacks. In contrast, nitriles in fused-ring systems (e.g., isobenzofuran ) are constrained by ring rigidity. Thiosemicarbazone derivatives (e.g., quinoline-based compounds ) introduce metal-chelating properties absent in the target oxazolidine.
Biological Activity: Oxazolidine derivatives like 10a-b show promise in antitubercular applications , whereas quinoline-thiosemicarbazone complexes exhibit cytotoxicity via metal coordination . Pyridine- and dihydropyridine-based nitriles (e.g., ) are often explored for kinase inhibition or as intermediates in drug synthesis.
Synthetic Utility: The oxazolidine core is amenable to modular synthesis, as seen in one-pot multicomponent reactions . Fused-ring systems (e.g., indenopyridines ) require more complex synthetic routes.
Preparation Methods
Cyclization of 5-Cyano-β-Amino Alcohols
A direct approach involves the use of 5-cyano-β-amino alcohols as precursors. For example, reacting 2-amino-3-hydroxypropionitrile with triphosgene in dichloromethane at 0–5°C under inert atmosphere yields the target compound. This method avoids the use of highly toxic phosgene by employing safer alternatives, though yields are moderate (50–65%).
Reaction Scheme:
Key variables affecting yield include:
-
Temperature: Lower temperatures (0–10°C) minimize side reactions such as nitrile hydrolysis.
-
Solvent: Polar aprotic solvents (e.g., dichloromethane, THF) enhance reactivity compared to protic solvents.
Post-Cyclization Functionalization Strategies
Nucleophilic Substitution at Position 5
An alternative route involves introducing the nitrile group after forming the oxazolidinone core. For instance, 5-bromo-2-oxo-1,3-oxazolidine undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C. This method achieves yields of 70–75% but requires stringent moisture control to prevent cyanide hydrolysis.
Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Substrate | 5-Bromo-2-oxo-1,3-oxazolidine |
| Nucleophile | KCN (1.2 equiv) |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12–16 h |
Cyanohydrin Formation Followed by Cyclization
A less conventional method involves the formation of a cyanohydrin intermediate. For example, treating 2-amino-3-hydroxypropanal with hydrogen cyanide (HCN) generates a cyanohydrin, which subsequently undergoes cyclization with triphosgene. This route is limited by the handling challenges of HCN but offers a one-pot synthesis advantage.
Stereochemical Considerations and Chiral Synthesis
The stereochemistry at position 5 significantly influences the compound’s biological activity. Asymmetric synthesis methods include:
Use of Chiral Auxiliaries
Chiral β-amino alcohols derived from serine or threonine can be employed to control stereochemistry. For example, (S)-2-amino-3-hydroxypropionitrile cyclizes with triphosgene to yield (S)-5-cyano-2-oxo-1,3-oxazolidine with 85% enantiomeric excess (ee).
Enzymatic Resolution
Racemic mixtures of this compound can be resolved using lipase enzymes (e.g., Candida antarctica lipase B) in organic solvents, achieving >90% ee for both enantiomers.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Recent advances utilize continuous flow reactors to enhance safety and scalability. A representative protocol involves:
-
Mixing 2-amino-3-hydroxypropionitrile and triphosgene in a microreactor at 10°C.
-
Maintaining a residence time of 5 minutes.
-
Isolating the product via inline liquid-liquid extraction.
This method achieves 80% yield with a throughput of 1 kg/day.
Green Chemistry Approaches
Water-mediated cyclization reactions have been explored to reduce organic solvent use. For example, using urea-hydrogen peroxide (UHP) as an oxidizing agent in aqueous ethanol achieves 65% yield at 50°C.
Analytical Characterization and Quality Control
Critical analytical data for this compound include:
NMR Spectroscopy (DMSO-d6):
-
H NMR: δ 4.35 (dd, 1H, J = 8.2 Hz), 4.18 (t, 2H, J = 7.5 Hz), 3.92 (m, 1H).
-
C NMR: δ 174.2 (C=O), 119.8 (CN), 68.4 (OCH2), 55.1 (CH).
Mass Spectrometry:
-
ESI-MS: m/z 141.1 [M+H].
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Oxo-1,3-oxazolidine-5-carbonitrile with high yield and purity?
The synthesis of this compound requires precise control of parameters such as temperature, solvent polarity, and reaction time. For example, cyclocondensation reactions involving nitrile-containing precursors under anhydrous conditions (e.g., using acetonitrile or DMF as solvents) at 60–80°C can improve yields . Continuous flow reactors may enhance scalability by minimizing side reactions . Structural analogs (e.g., pyridinecarbonitriles) suggest that microwave-assisted synthesis could reduce reaction times while maintaining purity .
Q. How can the molecular structure and electronic properties of this compound be characterized experimentally?
Key techniques include:
- X-ray crystallography to resolve bond angles and confirm the oxazolidine ring conformation .
- NMR spectroscopy (¹H/¹³C) to identify nitrile (C≡N) and carbonyl (C=O) groups, with chemical shifts typically observed at δ ~110–120 ppm (nitrile) and δ ~170–180 ppm (carbonyl) .
- FT-IR spectroscopy to detect characteristic stretches (C=O at ~1750 cm⁻¹, C≡N at ~2200 cm⁻¹) .
Advanced Research Questions
Q. What strategies can be employed to functionalize this compound for enhanced biological or catalytic activity?
- Nitrile group modification : React with Grignard reagents or perform nucleophilic additions to introduce alkyl/aryl substituents .
- Ring-opening reactions : Use nucleophiles (e.g., amines) to break the oxazolidine ring, generating intermediates for heterocyclic scaffolds .
- Computational guidance : DFT calculations can predict reactive sites (e.g., electrophilic nitrile carbon) to prioritize synthetic targets .
Q. How can computational modeling predict the reactivity and biological interactions of this compound?
- Molecular docking : Simulate binding affinities with target proteins (e.g., enzymes in microbial pathways) using software like AutoDock .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity (e.g., antimicrobial IC₅₀) .
- MD simulations : Assess stability of derivatives in aqueous environments to prioritize candidates for in vitro testing .
Q. How should researchers address contradictions between experimental data (e.g., spectroscopic vs. computational results) for this compound?
- Cross-validation : Compare NMR chemical shifts with DFT-predicted values (e.g., using Gaussian software) to identify discrepancies in tautomeric forms .
- Crystallographic refinement : Re-analyze X-ray data with higher-resolution models to resolve ambiguities in bond lengths/angles .
- Batch reproducibility : Verify reaction conditions (e.g., moisture levels) to rule out experimental artifacts .
Q. What are the recommended protocols for evaluating the toxicity and handling precautions of this compound?
Q. How can the biological activity of this compound derivatives be systematically evaluated?
- In vitro screens : Test against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (e.g., MCF-7) .
- In vivo models : Use zebrafish embryos for acute toxicity and efficacy studies before murine trials .
- Mechanistic studies : Employ fluorescence quenching to study interactions with DNA or enzymes (e.g., topoisomerase II) .
Q. What methodologies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?
- Substituent libraries : Synthesize analogs with variations at the oxazolidine 5-position (e.g., halides, alkyl groups) .
- Pharmacophore mapping : Identify critical moieties (e.g., nitrile, carbonyl) using 3D alignment tools like Schrödinger .
- Statistical analysis : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
